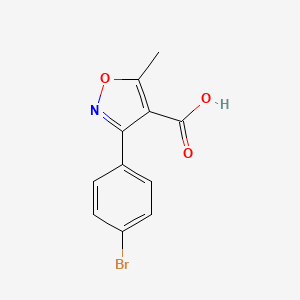

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

説明

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0) is a heterocyclic compound with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol . It is synthesized via coupling reactions using reagents such as HBTU or HATU, typically yielding ~66% in optimized procedures . The compound exhibits slight solubility in chloroform, methanol, and DMSO, making it suitable for pharmaceutical and materials research . Its structure features a para-bromophenyl group attached to the isoxazole ring, which influences electronic properties and biological interactions.

特性

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWRRPFCWHWFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624551 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91182-58-0 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Oxime Precursors

A widely reported method begins with 4-bromoacetophenone, which is converted to its oxime derivative by reaction with hydroxylamine hydrochloride. This oxime then undergoes cyclization under acidic conditions to form the isoxazole ring system. The carboxylic acid group is introduced subsequently by oxidation of the methyl group adjacent to the isoxazole ring or by hydrolysis of ester intermediates.

- Stepwise process:

- Formation of 4-bromoacetophenone oxime.

- Cyclization to 3-(4-bromophenyl)-5-methylisoxazole.

- Oxidation or hydrolysis to yield the 4-carboxylic acid derivative.

This method is favored for its straightforward approach to the isoxazole ring and the ability to control substitution patterns on the phenyl ring.

Condensation of Benzohydroxamoyl Chlorides with β-Ketoesters

Another robust synthetic approach involves the condensation of 4-bromobenzohydroxamoyl chloride with methyl or ethyl acetoacetate in the presence of a base such as triethylamine. This reaction forms methyl or ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate esters, which are then hydrolyzed under basic conditions (e.g., potassium hydroxide or sodium hydroxide in aqueous ethanol) to yield the free carboxylic acid.

- Key reaction conditions:

- Use of anhydrous solvents and inert atmosphere to prevent side reactions.

- Triethylamine as a base to facilitate condensation.

- Hydrolysis step to convert ester to acid.

This method is scalable and amenable to industrial production due to its relatively mild conditions and good yields.

Nitrile Oxide Cycloaddition

A less common but effective method involves generating a nitrile oxide intermediate from 4-bromobenzonitrile, which then undergoes 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring. Subsequent carboxylation or oxidation introduces the carboxylic acid group at the 4-position of the isoxazole.

- This method allows for structural diversity but requires careful control of reaction conditions to avoid side products.

Industrial and Optimized Production Methods

Industrial synthesis typically adapts the above laboratory methods with modifications to improve yield, reduce waste, and enhance safety:

- Continuous flow reactors are employed to improve heat and mass transfer, allowing better control over reaction parameters and scalability.

- Greener solvents such as ethanol or water mixtures replace more hazardous solvents to minimize environmental impact.

- Use of molecular sieves or anhydrous salts as dehydrating agents to drive condensation reactions to completion.

- Purification techniques such as column chromatography with ethyl acetate/hexane gradients or reverse-phase HPLC ensure high purity of the final product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxime formation | 4-Bromoacetophenone + hydroxylamine HCl | Mild acidic conditions, room temp |

| Cyclization | Acidic medium (e.g., HCl, 80–120°C) | Controls ring closure, regioselective |

| Condensation | 4-Bromobenzohydroxamoyl chloride + acetoacetate + triethylamine | Anhydrous solvents, inert atmosphere |

| Hydrolysis | NaOH or KOH in EtOH/H2O | Converts ester to acid, mild heating |

| Purification | Column chromatography or HPLC | Removes impurities, ensures purity |

Research Findings and Challenges

- Regioselectivity: Ensuring bromine substitution exclusively at the 4-position is critical. Analytical techniques such as TLC and HPLC monitor reaction progress to avoid isomeric byproducts.

- Side reactions: Bromine can participate in unwanted coupling or oxidation; inert atmosphere and anhydrous conditions mitigate these issues.

- Yield optimization: Use of dehydrating agents like anhydrous magnesium sulfate or molecular sieves improves condensation efficiency.

- Characterization: Multi-technique approaches including 1H and 13C NMR, high-resolution mass spectrometry, and X-ray crystallography confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Oxime Cyclization | 4-Bromoacetophenone, hydroxylamine HCl, acid | Simple, direct ring formation | Requires careful control of acidity and temperature |

| Benzohydroxamoyl Chloride Condensation | 4-Bromobenzohydroxamoyl chloride, acetoacetate, triethylamine | Scalable, good yields, mild conditions | Requires preparation of hydroxamoyl chloride |

| Nitrile Oxide Cycloaddition | 4-Bromobenzonitrile, alkyne, base | Structural diversity possible | More complex, sensitive to conditions |

This comprehensive overview of preparation methods for this compound integrates diverse research findings and industrial practices, providing a professional and authoritative resource for researchers and practitioners in synthetic organic chemistry.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters, amides, and carbamates.

Key Reactions and Conditions

- Ester Hydrolysis : The methyl or ethyl ester derivatives are saponified using LiOH in THF/water at room temperature, followed by acidification to yield the free acid .

- Curtius-Type Reaction : Reaction with diphenylphosphoryl azide (DPPA) and alcohols (e.g., (R)-1-phenylethanol) in toluene generates carbamates via an intermediate isocyanate .

Coupling Reactions

The carboxylic acid participates in peptide-like couplings to form amides or activated intermediates.

Example Protocol

Amide Formation :

- Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in toluene .

- React the acid chloride with amines (e.g., trifluoromethylaniline) in the presence of triethylamine at 0–50°C to form amides .

Key Conditions :

- Solvents: Toluene, acetonitrile, or chlorinated solvents.

- Bases: Triethylamine or N,N-diisopropylethylamine.

Functionalization of the Bromophenyl Group

The bromine atom on the phenyl ring enables cross-coupling reactions, though direct examples are sparse in the provided sources.

Hypothetical Reactions (Based on Analogous Systems)

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids to form biaryl systems.

- Nucleophilic Aromatic Substitution : Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under catalytic conditions.

Heterocycle Stability and Reactivity

The isoxazole ring remains intact under standard reaction conditions but may participate in:

- Electrophilic Aromatic Substitution : Bromination or nitration at the methyl group or phenyl ring.

- Redox Reactions : Oxidation of the methyl group to a carboxylic acid (requires harsh conditions).

Decarboxylation

Under thermal or basic conditions, the carboxylic acid may undergo decarboxylation.

Reported Example :

Critical Analysis of Reaction Mechanisms

科学的研究の応用

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound is used in the development of liquid crystalline materials and polymers with unique electronic and optical properties.

Organic Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

作用機序

The mechanism of action of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares the target compound with derivatives differing in substituent type, position, and additional functional groups.

Halogen-Substituted Derivatives

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₈FNO₃

- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic distribution compared to bromine. This enhances metabolic stability but may reduce binding affinity in certain biological targets .

- Applications : Commonly used in antioxidant studies due to fluorine’s electron-withdrawing effects .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₇Cl₂NO₃

- Key Differences : Dichloro substitution increases electronegativity and steric bulk, enhancing antibacterial activity. This derivative is a precursor to flucloxacillin, a β-lactam antibiotic .

- Synthesis Yields : Higher yields (87–93%) due to optimized cyclization and coupling steps .

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₇ClFNO₃

Substituent Position Variations

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (Positional Isomer)

- Molecular Formula: C₁₁H₈BrNO₃

- Key Differences: The bromophenyl group is at position 5 instead of 3.

- Solubility : Similar to the target compound but with slight variations due to dipole moment differences.

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid (CMIC Acid)

Extended Functional Group Derivatives

3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic Acid

- Molecular Formula: C₁₇H₁₂BrNO₄

- Key Differences: The phenoxy group increases molecular weight (374.19 g/mol) and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Applications : Explored in materials science for its extended π-conjugation system.

Data Tables

Table 1: Structural and Physicochemical Comparison

Discussion of Key Findings

- Electronic Effects : Bromine’s large atomic size and moderate electronegativity provide a balance between steric bulk and electronic withdrawal, making the target compound versatile in drug design. Fluorine analogs prioritize metabolic stability, while chlorine derivatives enhance antibacterial activity .

- Positional Isomerism : Shifting the bromophenyl group from position 3 to 5 (as in 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid) disrupts molecular symmetry, affecting crystallization and solubility .

- Extended Functional Groups: The phenoxy derivative’s increased lipophilicity highlights trade-offs between membrane permeability and solubility, critical for CNS-targeting drugs .

生物活性

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, particularly in oncology and antimicrobial contexts.

Chemical Structure and Properties

The compound's structure is defined by its isoxazole ring, which is substituted with a bromophenyl group and a carboxylic acid moiety. The molecular formula is , and its structural representation can be summarized as follows:

- SMILES : CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O

- InChI : InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially inhibiting those involved in metabolic pathways. Such interactions can alter metabolic fluxes, influencing cellular processes crucial for therapeutic efficacy.

Cellular Effects

The compound modulates several cellular processes:

- Cell Signaling Pathways : It affects pathways related to cell growth and apoptosis, indicating potential roles in cancer treatment.

- Gene Expression : The compound influences gene expression by interacting with transcription factors, which may lead to altered protein production.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound against various cancer cell lines.

Efficacy Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Chronic Myelogenous Leukemia (K562) | 15.4 | Significant growth inhibition |

| Prostate Cancer (PC3) | 12.3 | Moderate growth inhibition |

| Colon Cancer (SW620) | 18.7 | Significant growth inhibition |

| Human Kidney Cancer (Caki 1) | 14.5 | Moderate growth inhibition |

These results suggest that the compound has a notable capacity to inhibit cell proliferation across multiple cancer types.

The anticancer effects are primarily attributed to:

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.

- Oxidative Stress : Treatment increases reactive oxygen species (ROS) levels, contributing to its anticancer effects by promoting oxidative stress within tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Candida albicans | 0.0048 |

These findings indicate the compound's potential as an antimicrobial agent, suggesting broad-spectrum efficacy against various pathogens.

Case Studies and Research Findings

Several case studies have underscored the biological significance of this compound:

- Antitumor Effects : A study highlighted that treatment with the compound significantly inhibited cell proliferation through apoptosis induction and modulation of cell cycle regulators.

- Oxidative Stress Induction : Research indicated that increased ROS levels lead to oxidative stress in cancer cells, a known mechanism for inducing cell death.

- Comparative Studies : Structural modifications of the compound have shown enhanced biological activity compared to other derivatives, particularly regarding anticancer efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid?

The synthesis typically involves cyclization reactions of substituted hydrazides or ester intermediates. For example:

- Cyclization with phosphorus oxychloride : Hydrazides derived from benzoic acid derivatives can undergo cyclization at elevated temperatures (e.g., 120°C) to form the isoxazole core .

- Ester hydrolysis : Ethyl esters of related isoxazole-carboxylic acids (e.g., ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative .

- Triazine coupling : Bromophenyl intermediates may be coupled with triazine derivatives under nucleophilic aromatic substitution conditions, as seen in analogous syntheses of triazine-linked isoxazoles .

Q. How should researchers characterize the structure of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., bromophenyl and methyl groups). 2D NMR (COSY, HSQC) can resolve overlapping signals in aromatic regions .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C11H9BrNO3) and isotopic patterns for bromine .

- X-ray crystallography : For unambiguous confirmation of the isoxazole ring geometry and substitution pattern, if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers, protected from light and moisture, at room temperature. Avoid proximity to heat sources due to the brominated aromatic structure .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .

- Emergency response : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the yield of this compound?

Key challenges include:

- Regioselectivity : Ensuring bromine substitution occurs exclusively at the 4-position of the phenyl ring. Monitor reaction progress with TLC or HPLC to detect byproducts (e.g., 3-bromophenyl isomers) .

- Side reactions : Bromine may participate in unintended coupling or oxidation. Use inert atmospheres (N2/Ar) and anhydrous solvents to suppress side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC may separate polar impurities .

Q. How can researchers investigate the biological activity of this compound?

- Target identification : Screen against glutamate receptor subtypes (e.g., AMPA, NMDA) due to structural similarity to isoxazole-based receptor modulators .

- In vitro assays : Use cell lines expressing ionotropic glutamate receptors to measure calcium influx or electrophysiological responses. Include positive controls (e.g., AMPA) and negative controls (e.g., receptor antagonists) .

- Antibacterial activity : Test against Gram-positive/negative bacteria via broth microdilution assays, referencing structurally related isoxazole-carboxylic acids with known antibacterial effects .

Q. How should conflicting spectroscopic data (e.g., melting points, NMR shifts) be resolved?

- Cross-validation : Compare experimental data with computational predictions (DFT calculations for NMR shifts) or literature values for analogous compounds (e.g., 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) .

- Crystallographic analysis : Resolve ambiguities in substituent positions using single-crystal X-ray diffraction .

- Batch reproducibility : Ensure consistent synthetic conditions (e.g., stoichiometry, temperature) to minimize variability .

Q. What strategies can mitigate decomposition during biological assays?

- Stability testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–48 hours .

- Prodrug design : Protect the carboxylic acid group as an ester (e.g., ethyl ester) to enhance cellular uptake, with hydrolysis occurring intracellularly .

- Lyophilization : Store lyophilized aliquots at -20°C to prevent hydrolysis in aqueous solutions .

Methodological Notes

- Data reporting : Always include detailed synthetic procedures (e.g., reaction time, solvent ratios) and spectral data (δ values, coupling constants) to ensure reproducibility .

- Ethical considerations : Adhere to institutional guidelines for handling brominated compounds, which may pose environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。